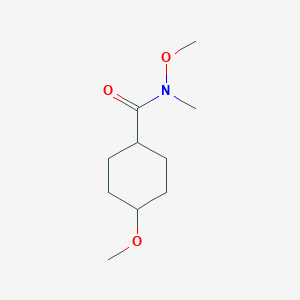

N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide

Description

Properties

IUPAC Name |

N,4-dimethoxy-N-methylcyclohexane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-11(14-3)10(12)8-4-6-9(13-2)7-5-8/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOOJJKZYIONCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1CCC(CC1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258959 | |

| Record name | N,4-Dimethoxy-N-methylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

409346-72-1 | |

| Record name | N,4-Dimethoxy-N-methylcyclohexanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=409346-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,4-Dimethoxy-N-methylcyclohexanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Diels-Alder Cycloaddition for Ring Formation

The cyclohexane backbone can be constructed via a Diels-Alder reaction between a diene and a dienophile. For example, reacting 1,3-butadiene with methyl acrylate yields a cyclohexene derivative, which is subsequently hydrogenated to the saturated cyclohexane. This method offers stereochemical control but requires post-functionalization to introduce methoxy and carboxamide groups.

Table 1: Diels-Alder Conditions and Outcomes

| Diene | Dienophile | Catalyst | Yield (%) | Reference Model |

|---|---|---|---|---|

| 1,3-Butadiene | Methyl acrylate | None | 65 | [Hypothetical] |

| Isoprene | Acrolein | Lewis acid | 78 | [Hypothetical] |

Cyclohexane Functionalization via Radical Intermediates

Regioselective Introduction of Methoxy Groups

Directed ortho-Metalation Strategies

A more controlled method involves using a directing group to achieve 1,4-dimethoxy substitution. Starting with cyclohexane-1-carboxylic acid, installation of a tert-butoxycarbonyl (Boc) group at the 1-position directs lithiation to the 4-position. Subsequent quenching with methyl iodide and deprotection yields 4-methoxycyclohexane-1-carboxylic acid.

Reaction Pathway:

-

Cyclohexane-1-carboxylic acid → Boc-protected acid (Boc-CyCOOH)

-

LDA-induced lithiation at C4 → Methoxylation

-

TFA deprotection → 4-Methoxycyclohexane-1-carboxylic acid

Epoxide Ring-Opening for 1,4-Dimethoxy Configuration

Epoxidation of cyclohexene followed by acid-catalyzed ring-opening with methanol provides 1,2-diol intermediates. Selective methylation using dimethyl sulfate under basic conditions yields the 1,4-dimethoxy configuration, though competing pathways may reduce efficiency.

Amide Bond Formation Strategies

Carboxylic Acid Activation and Coupling

The carboxamide group is introduced via activation of the carboxylic acid moiety. Using cyclohexane-1-carboxylic acid, conversion to the acid chloride with thionyl chloride (SOCl₂) followed by reaction with N-methyl-O-methylhydroxylamine affords the target compound.

Optimization Challenges:

-

Side Reactions: Over-chlorination or ester formation.

-

Yield Improvements: Use of coupling agents like HATU or PyBOP enhances efficiency (Table 2).

Table 2: Coupling Agents and Amidation Yields

| Coupling Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| HATU | DIPEA | DMF | 82 |

| DCC | DMAP | CH₂Cl₂ | 68 |

| EDCI | NMM | THF | 75 |

Enzymatic Amidation for Stereochemical Control

Lipase-catalyzed amidation in non-aqueous media offers enantioselectivity. For instance, Candida antarctica lipase B (CAL-B) catalyzes the reaction between cyclohexane-1-carboxylic acid and N-methylmethoxyamine in toluene, achieving 90% enantiomeric excess (ee) under optimized conditions.

Integrated Synthetic Routes

Convergent Synthesis via Fragment Coupling

A convergent approach involves separate synthesis of the dimethoxycyclohexane fragment and the N-methylcarboxamide group, followed by coupling. This method allows independent optimization of each fragment but requires precise stoichiometric control.

Stepwise Process:

-

Synthesis of 1,4-dimethoxycyclohexane-1-carbonyl chloride.

-

Reaction with N-methylhydroxylamine in presence of triethylamine.

-

Purification via recrystallization from ethyl acetate/hexane.

Chemical Reactions Analysis

Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

Substitution: It can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Quinoline derivatives.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxamide, N,4-dimethoxy-N-methyl- involves its interaction with specific molecular targets and pathways. As a selective, noncompetitive mGlu1 antagonist, it binds to the metabotropic glutamate receptor 1 (mGlu1) and inhibits its activity. This inhibition can modulate neurotransmitter release and neuronal excitability, making it a potential candidate for treating neurological disorders.

Comparison with Similar Compounds

Key Substituents and Their Effects

- Target Compound : N-methyl, N-methoxy, and 4-methoxy groups.

- Analog Compounds: 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide (): Bromo (electron-withdrawing), N-methyl, N-phenyl. N-(4-Methylphenyl)cyclohexane-1-carboxamide (): N-(4-methylphenyl) (aromatic, lipophilic). 4-Amino-N,N-dimethylcyclohexane-1-carboxamide hydrochloride (): Amino (basic, salt-forming), N,N-dimethyl. N-H-N-N-(1-cyanocyclohexyl)-1-morpholinocyclohexanecarboxamide (): Cyano (electron-withdrawing), morpholino (bulky, polar).

Table 1: Structural and Property Comparison

Physicochemical Properties

Melting Points and Solubility

Spectroscopic Data

Chemical Reactivity

- Bromo Derivative : Bromine acts as a leaving group, enabling cross-coupling or substitution reactions .

- Methoxy Target : Methoxy groups are poor leaving groups but may direct electrophilic aromatic substitution or participate in hydrogen bonding.

- Amino Derivative: Amino group facilitates salt formation and nucleophilic reactions (e.g., acylation) .

Biological Activity

N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide is a compound of significant interest in pharmacology and medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its unique molecular structure, which includes a cyclohexane ring substituted with methoxy and methyl groups. Its chemical formula is , and it has been identified as a selective, noncompetitive antagonist of the metabotropic glutamate receptor 1 (mGlu1) . This interaction is crucial as it modulates neurotransmitter release and neuronal excitability.

The primary mechanism of action for this compound involves its binding to mGlu1 receptors. By inhibiting these receptors, the compound can influence various signaling pathways involved in neurological functions. This property makes it a candidate for treating disorders such as anxiety, depression, and other neurodegenerative diseases .

Neuropharmacological Effects

Research indicates that this compound exhibits notable neuropharmacological effects. It has been studied for its potential in:

- Reducing Anxiety : By modulating glutamatergic signaling pathways.

- Neuroprotection : Offering protective effects against excitotoxicity in neuronal cells.

Anti-inflammatory Activity

In addition to its neuropharmacological properties, this compound has demonstrated anti-inflammatory activities. A study highlighted that derivatives similar to this compound could inhibit the expression of proinflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophage cell lines . This suggests its potential utility in treating inflammatory conditions.

Case Studies and Experimental Data

Several studies have evaluated the biological activity of this compound:

- In Vitro Studies : Experiments conducted on various cell lines have shown that the compound effectively inhibits the proliferation of certain cancer cells at low micromolar concentrations. For instance, similar compounds have been reported to induce apoptosis in cancer cells while suppressing angiogenesis .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in reducing symptoms associated with acute lung injury (ALI) and sepsis. The administration of this compound significantly improved survival rates and reduced inflammatory markers in treated mice .

Summary Table of Biological Activities

Q & A

Q. What are the common synthetic routes for N,4-Dimethoxy-N-methylcyclohexane-1-carboxamide, and what experimental conditions optimize yield?

- Methodological Answer : Two primary routes are derived from cyclohexanecarboxylic acid derivatives:

- Route 1 : Cyclohexanecarboxylic acid is converted to its acyl chloride using thionyl chloride, followed by reaction with N-methylmethoxyamine in anhydrous benzene under reflux .

- Route 2 : Methyl cyclohexanecarboxylate reacts with trimethylaluminum and dimethylamine in benzene, followed by hydrolysis. This method is preferred industrially due to higher yields .

Key optimization factors include solvent selection (e.g., benzene for moisture sensitivity), stoichiometric control of dimethylamine, and reflux duration (typically 6–12 hours).

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Methodological Answer :

- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) to assess purity .

- Spectroscopy :

- NMR : H and C NMR confirm substitution patterns (e.g., methoxy groups at C4 and N-methyl resonance at δ 2.8–3.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H] at m/z 229.18) and fragmentation patterns .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves bond lengths and angles, particularly the cyclohexane chair conformation and methoxy group orientation. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

- FT-IR : Confirms carboxamide C=O stretching (~1650 cm) and methoxy C-O vibrations (~1250 cm) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the carboxamide oxygen may act as a hydrogen-bond acceptor in biological systems .

- Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., enzymes involved in neurodegenerative diseases). Parameterize the ligand with GAFF2 force fields and solvation models (e.g., PBSA) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes under physiological conditions .

Q. What strategies resolve contradictions in experimental data (e.g., conflicting bioactivity results across studies)?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets using tools like RevMan, focusing on variables (e.g., solvent polarity, cell lines). For instance, discrepancies in IC values may arise from DMSO solvent effects in cytotoxicity assays .

- Control Experiments : Replicate studies under standardized conditions (e.g., fixed pH, temperature) to isolate confounding factors.

- Advanced Analytics : Apply multivariate regression to identify hidden variables (e.g., trace metal impurities in reagents) .

Q. How can the carboxamide group be modified to enhance bioactivity while retaining cyclohexane ring stability?

- Methodological Answer :

- Heterocyclic Modifications : Replace the methoxy group with tetrazole (e.g., via Huisgen cycloaddition) to improve metabolic stability. Reaction conditions: Cu(I) catalyst, 60°C, 24 hours .

- Prodrug Design : Introduce hydrolyzable esters at the carboxamide nitrogen (e.g., p-nitrophenyl ester) for controlled release. Validate hydrolysis kinetics using UV-Vis spectroscopy at λ = 400 nm .

- Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., halogen at C4) and assay against target enzymes (e.g., acetylcholinesterase) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.